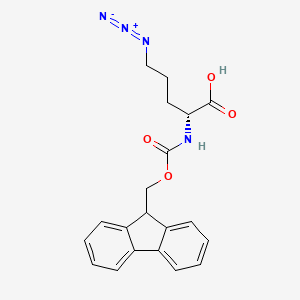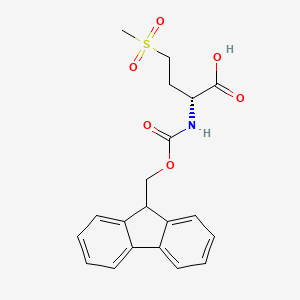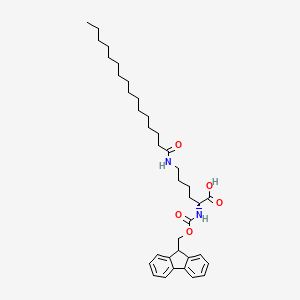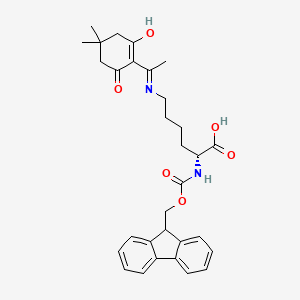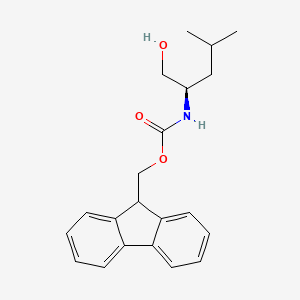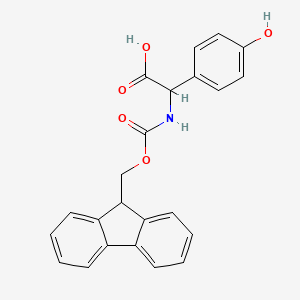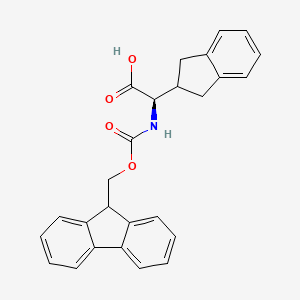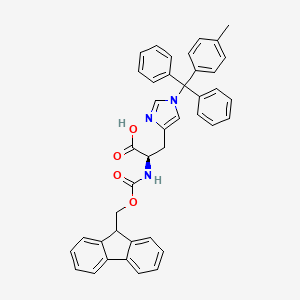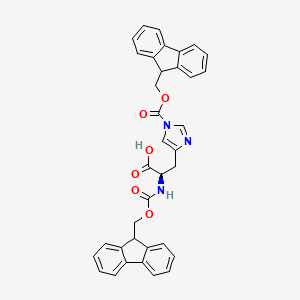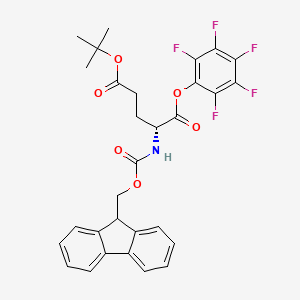
Fmoc-Arg(Me)2-OH
Descripción general
Descripción
Fmoc-Arg(Me)2-OH is a high-quality, versatile building block used in the synthesis of complex compounds and fine chemicals12. It is an intermediate that is useful as a reagent in organic chemistry and as a specialty chemical2. It is a synthetic peptide with various applications3.
Synthesis Analysis
Fmoc-Arg(Me)2-OH has been prepared in perfect yield starting from Fmoc-Orn·HCl and N,N′-di-Boc-N′′-triflyguanidine with the presence of diisopropylethylamine (DIEA)4. It can react with other amino acids to form peptides and proteins, or it may be used as a building block for the synthesis of polymers2.
Molecular Structure Analysis
The molecular formula of Fmoc-Arg(Me)2-OH is C23H28N4O41. The molecular weight is 424.5 g/mol1. The compound contains a total of 61 bonds, including 33 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative5.
Chemical Reactions Analysis
Fmoc-Arg(Me)2-OH has been shown to react with other amino acids to form peptides and proteins2. It can also be used as a building block for the synthesis of polymers2. A novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported6.
Physical And Chemical Properties Analysis
The molecular weight of Fmoc-Arg(Me)2-OH is 424.5 g/mol1. The compound contains a total of 61 bonds, including 33 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 guanidine derivative5.
Aplicaciones Científicas De Investigación
-
Peptide Synthesis
-
Enzymatic Assays
-
Protein Labeling
-
Hydrogel Formation
-
Pharmaceutical Synthesis
-
Polymer Synthesis
-
pH-Controlled Gelation
- “Fmoc-Arg(Me)2-OH” can be used to induce pH-controlled ambidextrous gelation .
- This property allows the compound to form gels in both hydrophilic and hydrophobic environments depending on the pH .
- The gels formed by “Fmoc-Arg(Me)2-OH” have high thermal stability, even at low concentrations . They also exhibit thixotropic properties, meaning they become less viscous when shaken or stressed, which can be useful in various applications .
- These gels can be used for dye removal, cell viability to the selected cell type, and as a drug carrier .
-
Organic Chemistry Reagent
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak789.
Direcciones Futuras
Fmoc-Arg(Me)2-OH has been shown to have many uses, including being a reaction component for the synthesis of pharmaceuticals and bioactive molecules2. It is expected to continue to be a valuable resource for research in the post-genomic world6.
Propiedades
IUPAC Name |
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAXLSMKNHJDNM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673979 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(Me)2-OH | |
CAS RN |
268564-10-9 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



